3-(3-Allyl-1-methylpyrrolidin-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Allyl-1-methylpyrrolidin-3-yl)phenol is a chemical compound that features a pyrrolidine ring substituted with an allyl group and a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Allyl-1-methylpyrrolidin-3-yl)phenol typically involves the construction of the pyrrolidine ring followed by functionalization with the allyl and phenol groups. One common method is the cyclization of appropriate precursors under basic or acidic conditions. For example, the reaction of an allyl-substituted amine with a phenolic compound under acidic conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(3-Allyl-1-methylpyrrolidin-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The allyl group can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens and nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-(3-Allyl-1-methylpyrrolidin-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(3-Allyl-1-methylpyrrolidin-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolizines and pyrrolidine-2-one share structural similarities.
Phenolic compounds: Other phenol derivatives with different substituents.
Uniqueness
3-(3-Allyl-1-methylpyrrolidin-3-yl)phenol is unique due to the combination of the allyl-substituted pyrrolidine ring and the phenol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
38906-48-8 |
---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
3-(1-methyl-3-prop-2-enylpyrrolidin-3-yl)phenol |
InChI |
InChI=1S/C14H19NO/c1-3-7-14(8-9-15(2)11-14)12-5-4-6-13(16)10-12/h3-6,10,16H,1,7-9,11H2,2H3 |
InChI Key |
QJBSWGUVFSZSSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)(CC=C)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.